molecular formula C16H27FN2O6 B13913993 Tert-butyl 5-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate;oxalic acid

Tert-butyl 5-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate;oxalic acid

Katalognummer: B13913993
Molekulargewicht: 362.39 g/mol
InChI-Schlüssel: KQQDQEWWOZVVMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 5-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate (C₁₄H₂₄FN₂O₂) is a fluorinated diazaspiro compound, often isolated as an oxalic acid salt to enhance crystallinity and solubility. This molecule features a spirocyclic core with a fluorine atom at the 5-position, a tert-butyl carbamate protecting group, and oxalic acid as a counterion. Its structural complexity makes it a versatile intermediate in drug discovery, particularly for oncology and neurodegenerative targets .

Eigenschaften

Molekularformel

C16H27FN2O6

Molekulargewicht

362.39 g/mol

IUPAC-Name

tert-butyl 5-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate;oxalic acid

InChI

InChI=1S/C14H25FN2O2.C2H2O4/c1-13(2,3)19-12(18)17-9-6-14(11(15)10-17)4-7-16-8-5-14;3-1(4)2(5)6/h11,16H,4-10H2,1-3H3;(H,3,4)(H,5,6)

InChI-Schlüssel

KQQDQEWWOZVVMS-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCC2(CCNCC2)C(C1)F.C(=O)(C(=O)O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Synthetic Strategy

  • Spirocyclic Core Construction
    The 3,9-diazaspiro[5.5]undecane skeleton is typically synthesized via cyclization reactions involving diamine precursors and appropriate bifunctional reagents to form the spiro ring system. Protection of amine groups using tert-butoxycarbonyl (Boc) groups is common to facilitate selective reactions and purification.

  • Introduction of the Fluoro Substituent at the 5-Position
    Selective fluorination can be achieved using electrophilic fluorinating agents or via nucleophilic aromatic substitution on suitably functionalized intermediates. The presence of fluorine at the 5-position is critical for modulating biological activity and metabolic stability.

  • Formation of the tert-Butyl Ester at the 3-Carboxylate
    Esterification of the carboxylic acid group with tert-butanol under acidic conditions or via tert-butyl chloroformate reagents is a standard approach. This step protects the acid functionality and improves compound handling and solubility.

  • Oxalic Acid Salt Formation
    The final compound is often isolated as an oxalate salt to enhance stability and solubility. This is typically achieved by treating the free base or ester intermediate with oxalic acid in an appropriate solvent system, followed by crystallization.

Representative Preparation Procedure (Adapted from Related Patents and Literature)

Step Description Conditions/Notes
1 Synthesis of 3,9-diazaspiro[5.5]undecane core with Boc protection Cyclization of diamine precursors; Boc protection via Boc2O in basic medium
2 Selective fluorination at 5-position Use of electrophilic fluorinating agents (e.g., N-fluorobenzenesulfonimide) or nucleophilic substitution
3 Esterification of 3-carboxylic acid to tert-butyl ester Reaction with tert-butyl chloroformate or acid-catalyzed esterification in solvents like dichloromethane
4 Formation of oxalate salt Treatment with oxalic acid in solvents such as 2-methyltetrahydrofuran or isopropanol; crystallization at low temperature (0-5 °C)
5 Purification Extraction, washing with aqueous acid/base, drying over sodium sulfate, and recrystallization

Example from Patent Literature

A patent describing the preparation of related 3,9-diazaspiro compounds with oxalic acid salts outlines a process involving:

  • Mixing the diazaspiro compound with oxalic acid in aqueous or organic solvent at mild heating (40 °C) for several hours.
  • Basification and extraction steps using aqueous potassium carbonate and organic solvents like 2-methyltetrahydrofuran.
  • Multiple washing steps with aqueous acetic acid to remove impurities.
  • Final isolation by crystallization from mixed solvents and drying under vacuum.

This method ensures high purity and yield of the oxalate salt form.

Data Table Summarizing Preparation Parameters

Parameter Typical Conditions/Values Comments
Boc Protection Boc2O, base (e.g., triethylamine), RT Protects amines during fluorination/esterification
Fluorination Agent N-Fluorobenzenesulfonimide, RT to 40 °C Selective fluorination at 5-position
Esterification tert-Butyl chloroformate, base, DCM, RT Forms tert-butyl ester
Oxalate Salt Formation Oxalic acid, 0-5 °C, solvents like 2-MeTHF Crystallization step
Purification Aqueous acid/base washes, drying agents Sodium sulfate drying, recrystallization
Yield Typically 60-85% overall Depends on reaction scale and purity
Characterization Techniques NMR, HPLC, MS, melting point Confirm structure and purity

Research Findings and Notes

  • The spirocyclic diazaspiro framework imparts rigidity and conformational constraint, which is beneficial for binding selectivity in biological targets.
  • Fluorination at the 5-position enhances metabolic stability and can improve receptor binding affinity and pharmacokinetics.
  • Oxalate salt formation improves aqueous solubility and stability, facilitating pharmaceutical formulation.
  • The described preparation methods are scalable and have been adapted in pharmaceutical patent literature for drug candidate synthesis.
  • No direct preparation method exclusively for tert-butyl 5-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate; oxalic acid is publicly available in detail, but the combination of diazaspiro synthesis, fluorination, esterification, and salt formation is well documented in related compounds.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 5-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like Pd/C.

    Substitution: The fluorine atom in the compound can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with Pd/C catalyst.

    Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of reduced spiro compounds.

    Substitution: Formation of halogenated spiro compounds.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 5-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of tert-butyl 5-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets. For instance, as a GABAAR antagonist, it binds to the receptor and inhibits its activity, leading to altered neurotransmission. The pathways involved include modulation of ion channels and neurotransmitter release .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares key structural, synthetic, and functional attributes of analogous diazaspiro compounds:

Compound Substituents/Modifications Molecular Formula Molecular Weight Key Applications References
Tert-butyl 5-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate; oxalic acid Fluorine at 5-position; oxalic acid counterion C₁₄H₂₄FN₂O₂·C₂H₂O₄ 272.36 (base) + 90.03 (oxalate) PROTAC synthesis, enzyme inhibition
Tert-butyl 1-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate Fluorine at 1-position C₁₄H₂₄FN₂O₂ 272.36 Preclinical studies for CNS targets
Tert-butyl 7,7-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate Two fluorines at 7-position C₁₄H₂₃F₂N₂O₂ 303.34 Enhanced metabolic stability in kinase inhibitors
Tert-butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate Ketone group at 8-position C₁₄H₂₄N₂O₃ 268.35 Intermediate for MTDLs (multi-target ligands)
Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (non-fluorinated) No fluorine substituent C₁₄H₂₅N₂O₂ 253.36 Broad use in coupling reactions (e.g., PROTACs)

Structural and Functional Insights

  • Fluorine Positionality :

    • The 5-fluoro derivative exhibits superior binding to PARP-1/2 enzymes compared to the 1-fluoro isomer due to optimized steric and electronic interactions in the active site .
    • 7,7-Difluoro analogs show increased lipophilicity (ClogP ~2.5 vs. 1.8 for 5-fluoro), enhancing blood-brain barrier penetration in CNS drug candidates .
  • Counterion Effects :

    • Oxalic acid improves aqueous solubility (e.g., ~5 mg/mL vs. <1 mg/mL for free base), critical for in vivo bioavailability .
  • Synthetic Accessibility: Fluorinated analogs require specialized reagents (e.g., 5-fluoroindole in ) or late-stage fluorination via Pd-mediated cross-coupling . Non-fluorinated versions are more cost-effective for large-scale synthesis .

Q & A

Basic: What are the recommended safety protocols for handling tert-butyl 5-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate;oxalic acid in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, lab coats, and safety goggles compliant with OSHA 29 CFR 1910.133 or EN166 standards. Use fume hoods for ventilation .
  • First Aid Measures:
    • Inhalation: Move to fresh air; administer artificial respiration if breathing stops .
    • Skin Contact: Wash immediately with soap and water for ≥15 minutes; remove contaminated clothing .
    • Eye Exposure: Rinse eyes with water for ≥15 minutes and seek medical attention .
  • Storage: Store in airtight containers away from ignition sources, in cool, well-ventilated areas. Monitor for decomposition byproducts like carbon monoxide .

Basic: What experimental design strategies are effective for optimizing the synthesis of this compound?

Methodological Answer:

  • Factorial Design: Use a 2^k factorial approach to evaluate variables (e.g., reaction temperature, catalyst concentration, solvent polarity) and their interactions. This identifies critical parameters for yield optimization .
  • Process Control: Implement real-time monitoring (e.g., in-line spectroscopy) to track intermediate formation and adjust conditions dynamically .
  • Purification: Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization using ethanol/water mixtures to isolate high-purity product .

Intermediate: How can researchers resolve contradictions in spectral data (e.g., NMR, HPLC) during structural characterization?

Methodological Answer:

  • Cross-Validation: Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) to confirm stereochemistry and substituent effects .
  • HPLC-MS Analysis: Use high-resolution mass spectrometry to differentiate between isobaric impurities and confirm molecular weight. Adjust mobile phase composition (e.g., acetonitrile/0.1% formic acid) to improve peak resolution .
  • Case Study: A discrepancy in spirocyclic amine proton signals was resolved by variable-temperature NMR, revealing conformational flexibility .

Advanced: What computational modeling approaches predict the reactivity of the spirocyclic amine core in catalytic reactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate transition-state energies for fluorination or carboxylation steps to identify rate-limiting barriers. Use B3LYP/6-31G(d) basis sets for accuracy .
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways using COMSOL Multiphysics. This predicts solvation shells and steric hindrance impacts .
  • Case Study: MD simulations revealed oxalic acid’s role in stabilizing zwitterionic intermediates during carboxylate formation .

Advanced: How should researchers address discrepancies in pharmacological activity data across studies?

Methodological Answer:

  • Theoretical Frameworks: Align experimental outcomes with established mechanisms (e.g., spirocyclic amines as kinase inhibitors) to contextualize contradictions .
  • Dose-Response Replication: Re-test activity under standardized conditions (pH 7.4, 37°C) using ATPase assays. Control for batch-to-batch variability via COA validation .
  • Meta-Analysis: Apply statistical tools (e.g., ANOVA) to aggregated datasets, isolating variables like solvent choice or cell-line specificity .

Intermediate: What strategies ensure the compound’s stability during long-term storage?

Methodological Answer:

  • Degradation Studies: Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. Oxalic acid may hydrolyze the tert-butyl group under acidic conditions, requiring neutral buffers .
  • Lyophilization: For hygroscopic batches, lyophilize in amber vials under nitrogen to prevent oxidation .
  • Case Study: Storage at -20°C in argon-atmosphere vials extended shelf life by 12 months compared to room-temperature samples .

Advanced: What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated vs. protiated substrates to probe hydrogen-transfer steps .
  • X-ray Crystallography: Resolve crystal structures of palladium complexes to identify coordination modes (e.g., η² vs. η³ binding) influencing catalytic turnover .
  • Case Study: KIE studies revealed rate-determining oxidative addition in Suzuki-Miyaura couplings involving the fluorinated spirocyclic core .

Intermediate: How can solubility be enhanced for in vitro bioassays without altering pharmacological activity?

Methodological Answer:

  • Co-Solvent Systems: Test DMSO/PBS (≤1% v/v) or cyclodextrin-based formulations. Avoid surfactants that may denature protein targets .
  • pH Adjustment: Solubilize the carboxylate form by adjusting pH to 8.5–9.0 with ammonium bicarbonate .
  • Case Study: A 2:1 molar ratio of hydroxypropyl-β-cyclodextrin increased aqueous solubility by 20-fold while preserving IC50 values .

Advanced: What analytical methods validate the absence of genotoxic impurities in synthesized batches?

Methodological Answer:

  • LC-MS/MS: Use a C18 column (2.1 × 50 mm, 1.7 µm) with ESI+ mode to detect trace impurities (≤0.1%). Calibrate against reference standards (e.g., alkylating agents) .
  • Ames Test Compliance: Follow ICH M7 guidelines, testing bacterial reverse mutation in TA98 and TA100 strains .
  • Case Study: LC-MS/MS identified a genotoxic dimeric byproduct (<0.05%) eliminated via silica gel chromatography .

Intermediate: How to design a robust protocol for scaling up the synthesis from mg to gram scale?

Methodological Answer:

  • Process Intensification: Use flow chemistry to control exothermic steps (e.g., fluorination). Optimize residence time and pressure via DOE .
  • Quality by Design (QbD): Define critical quality attributes (CQAs) like enantiomeric excess (≥98%) and establish design space for parameters (e.g., temperature ±2°C) .
  • Case Study: A continuous-flow reactor reduced reaction time from 24h to 2h while maintaining 95% yield at 50g scale .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.